molecular formula C15H12ClN3O4S B3928260 3-chloro-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide

3-chloro-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3928260
M. Wt: 365.8 g/mol
InChI Key: PBZZCKYPVRIVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide is a compound that has garnered significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide varies depending on its application. In medicine, the compound induces apoptosis by activating the caspase pathway. It inhibits cell proliferation by blocking the cell cycle. In agriculture, the compound inhibits photosynthesis by disrupting the electron transport chain. In environmental science, the compound forms complexes with heavy metals, which are then removed from water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, the compound induces apoptosis and inhibits cell proliferation. In agriculture, the compound inhibits photosynthesis. In environmental science, the compound removes heavy metals from water.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments include its potent anticancer and herbicidal properties, as well as its ability to remove heavy metals from water. However, the compound has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 3-chloro-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide. In medicine, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment. In agriculture, further research is needed to develop more effective herbicides. In environmental science, further research is needed to optimize the removal of heavy metals from water.
Conclusion:
This compound is a compound that has potential applications in various fields of scientific research. The compound has been extensively studied for its anticancer and herbicidal properties, as well as its ability to remove heavy metals from water. Further research is needed to fully understand its mechanism of action and optimize its potential applications.

Scientific Research Applications

3-chloro-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, the compound has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, the compound has been shown to have herbicidal properties. It inhibits the growth of weeds by inhibiting photosynthesis. In environmental science, the compound has been shown to have potential applications in water treatment. It can remove heavy metals from water by forming complexes with them.

properties

IUPAC Name

3-chloro-4-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c1-23-13-7-2-9(8-12(13)16)14(20)18-15(24)17-10-3-5-11(6-4-10)19(21)22/h2-8H,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZZCKYPVRIVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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